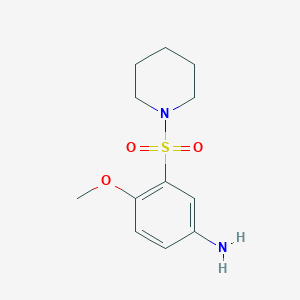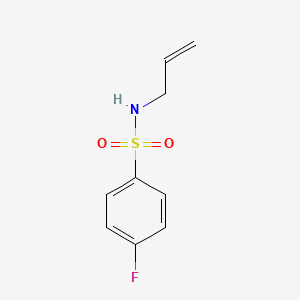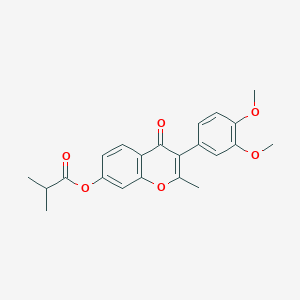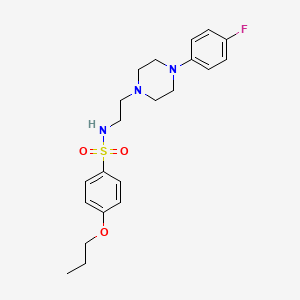
4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine involves several key steps, including the modification of the piperidine ring and the introduction of sulfonyl and methoxy groups. Hu et al. (2001) discussed the preparation and biological evaluation of novel sulfonamides, demonstrating the significance of the sulfonyl group in enhancing biological activity (Hu et al., 2001). Additionally, Back and Nakajima (2000) described a method for the synthesis of piperidines, highlighting the versatility of the piperidine structure in chemical synthesis (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine and related compounds has been elucidated through various techniques, including X-ray crystallography. Girish et al. (2008) synthesized a related compound and provided detailed structural analysis, confirming the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfonyl group (Girish et al., 2008).
科学的研究の応用
Agonistic Activity on Beta-3 Adrenergic Receptors
A study conducted by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, demonstrating their potent full agonistic activity on human beta(3)-adrenergic receptors. These compounds showed significant selectivity over beta(1)- and beta(2)-adrenergic receptors, indicating their potential in targeted therapeutic applications [Hu et al., 2001].
Potential as Serotonin 4 Receptor Agonists
Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, showing their effectiveness as selective serotonin 4 (5-HT4) receptor agonists. These compounds were noted for their potential as novel prokinetic agents, which could positively influence both upper and lower gastrointestinal tract functionality [Sonda et al., 2004].
Analytical Characterization in Biological Matrices
De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including derivatives of 4-methoxy-3-(piperidine-1-sulfonyl)-phenylamine, for their presence in biological matrices such as blood, urine, and vitreous humor. Their study highlighted the analytical methodologies for identifying these compounds, emphasizing their relevance in forensic and pharmacological research [De Paoli et al., 2013].
Electrosynthesis Studies
Golub and Becker (2015) investigated the electrosynthesis of N-acyl and N-sulfonyl piperidine derivatives, providing insights into the anodic methoxylation processes. This study is significant for understanding the electrochemical behaviors of such compounds and their potential applications in synthetic chemistry [Golub & Becker, 2015].
Polymorphism Control in Drug Development
Takeguchi et al. (2015) and (2016) explored the polymorphism of a compound closely related to 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine, ASP3026, in the context of drug development. Their research provided valuable insights into the control of polymorphism for solid formulations, crucial for ensuring the stability and efficacy of pharmaceuticals [Takeguchi et al., 2015; Takeguchi et al., 2016].
Antimicrobial Activity of Derivatives
Mallikarjunaswamy et al. (2017) synthesized novel derivatives of 4-methoxy-phenylamine and evaluated their antimicrobial activities. Their study demonstrated the potential of these derivatives in combating various microbial infections, highlighting the broader applicability of these compounds in medicinal chemistry [Mallikarjunaswamy et al., 2017].
Synthesis of Structurally Related Benzamide Derivatives
Sonda et al. (2003) conducted a study on the synthesis of benzamide derivatives related to 4-methoxy-3-(piperidine-1-sulfonyl)-phenylamine, examining their serotonin 4 receptor agonist activity. This research contributes to understanding the structural-activity relationships and potential therapeutic applications of these compounds [Sonda et al., 2003].
Other Relevant Studies
Additional studies have been conducted on derivatives and analogues of 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine, examining their pharmacological properties, synthetic methodologies, and potential applications in various fields of scientific research [Back & Nakajima, 2000; Wallach et al., 2014; Prisinzano et al., 2002; and others].
作用機序
The mechanism of action of “4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine” is not specified in the search results. This typically refers to how the compound interacts at the molecular level, often in a biological context. As this compound is used for proteomics research , it might have specific interactions with proteins, but further details are not provided.
将来の方向性
特性
IUPAC Name |
4-methoxy-3-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRVYEUKKGMVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B2486845.png)
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)
![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)

![2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486852.png)
![2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486853.png)
![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)
![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)
